Glpg-0492

Vue d'ensemble

Description

GLPG-0492, also known as DT-200, is a drug that acts as a selective androgen receptor modulator (SARM). It has been investigated for the treatment of cachexia and muscular dystrophy .

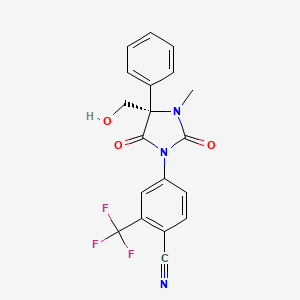

Molecular Structure Analysis

The molecular formula of GLPG-0492 is C19H14F3N3O3, and its molar mass is 389.334 g/mol . The IUPAC name is 4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile .Physical And Chemical Properties Analysis

GLPG-0492 is a solid, white to off-white compound . It has a melting point of 66 - 71°C, a predicted boiling point of 544.0±60.0 °C, and a predicted density of 1.50±0.1 g/cm3 .Applications De Recherche Scientifique

Treatment for Cachexia

GLPG-0492 has been identified as a potential treatment for cachexia, a condition characterized by loss of weight and muscle mass . Galapagos NV has successfully completed the first-in-human trial for GLPG-0492 for this application . The candidate drug showed good safety in healthy volunteers and a pharmacokinetic (PK) profile which supports once-daily oral dosing .

Duchenne Muscular Dystrophy

In addition to cachexia, GLPG-0492 may also have potential applications in treating Duchenne muscular dystrophy . This is a genetic disorder characterized by progressive muscle degeneration and weakness.

Selective Androgen Receptor Modulator

GLPG-0492 is a selective androgen receptor modulator (SARM) . SARMs are androgen receptor ligands that induce muscle anabolism while having reduced effects in reproductive tissues . Therefore, they represent an alternative to testosterone therapy .

Treatment for Muscle Atrophy

GLPG-0492 has been evaluated and compared to testosterone propionate (TP) in a mouse model of hindlimb immobilization . GLPG-0492 treatment partially prevents immobilization-induced muscle atrophy with a trend to promote muscle fiber hypertrophy in a dose-dependent manner .

Modulation of Cellular Bioenergetic Processes

Metabolomic profiling experiments using 1H-NMR led to the identification of a plasma GLPG-0492 signature linked to the modulation of cellular bioenergetic processes .

Aging and Muscle Wasting

GLPG-0492 could potentially be used in the treatment of muscle wasting, a hallmark of aging . This tight balance is significantly altered during aging, leading to muscle wasting coupled to a decline in function over time named sarcopenia .

Mécanisme D'action

Target of Action

GLPG-0492, also known as DT-200, is a drug that acts as a Selective Androgen Receptor Modulator (SARM) . The primary target of GLPG-0492 is the androgen receptor , a nuclear receptor that plays a crucial role in the development and function of male sexual organs and secondary sexual characteristics .

Mode of Action

As a SARM, GLPG-0492 selectively binds to the androgen receptor, modulating its activity . This selective binding allows it to exert its effects primarily on muscle tissue, where it can enhance muscle mass and function .

Biochemical Pathways

As a modulator of the androgen receptor, it likely influences pathways related to muscle growth and maintenance

Pharmacokinetics

In clinical trials, GLPG-0492 has shown a pharmacokinetic profile that supports once-daily oral dosing . Healthy volunteers were given increasing doses of GLPG-0492 by oral administration, and the drug showed favorable safety data with no severe adverse events reported .

Result of Action

GLPG-0492 has been shown to improve muscle mass in animal models, with minimal cardiovascular, prostate, or virility side effects traditionally seen in androgen therapies . This makes it a promising candidate for the treatment of conditions characterized by muscle wasting, such as cachexia and potentially other indications, such as Duchenne muscular dystrophy .

Action Environment

As with any drug, factors such as the patient’s overall health, age, and concomitant medications can influence the drug’s action, efficacy, and stability

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJGULUVTFDTAS-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N(C(=O)[C@@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glpg-0492 | |

CAS RN |

1215085-92-9 | |

| Record name | GLPG-0492 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215085929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLPG-0492 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLPG-0492 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O59X1ACZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)

![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)

![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)

![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)

![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)